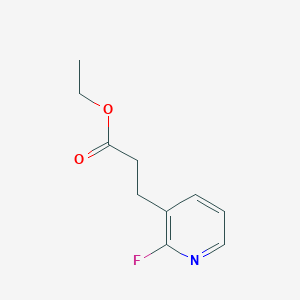

Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2-fluoropyridin-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHQDMWTUAOHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Chemical Entities: A Case Study Approach with Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Abstract

The journey of a novel chemical entity from a synthetic intermediate to a potential therapeutic agent is paved with rigorous scientific inquiry. A critical milestone in this process is the elucidation of its mechanism of action (MoA). This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of uncharacterized small molecules. Using Ethyl 3-(2-fluoropyridin-3-yl)propanoate, a known intermediate in the synthesis of biologically active compounds, as a representative case, this whitepaper details a multi-pronged strategy. It integrates computational prediction, in vitro biochemical and cell-based validation, and advanced target engagement methodologies. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as a practical roadmap for robust MoA deconvolution in modern drug discovery.

Introduction: From Synthetic Intermediate to Biological Probe

This compound is a heterocyclic compound featuring a fluoropyridine core, a structure of significant interest in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated pyridines valuable scaffolds in drug design.[1][2] While this specific ester is primarily documented as a key building block in the synthesis of more complex molecules, such as Transforming growth factor-β-activated kinase 1 (TAK1) inhibitors, its own biological activity and mechanism of action remain undefined.[3]

This apparent lack of characterization presents an ideal scenario to outline a universal strategy for MoA elucidation. For drug development professionals, understanding the MoA is paramount; it informs lead optimization, predicts potential toxicities, and is a prerequisite for clinical development. This guide, therefore, uses this compound not as a known active agent, but as a starting point to ask a fundamental question: If this compound showed activity in a phenotypic screen, how would we systematically determine its molecular target and mechanism of action?

This document outlines a logical, three-pillar approach:

-

Pillar 1: In Silico Target Prediction: Leveraging computational tools to generate testable hypotheses about potential biological targets.

-

Pillar 2: In Vitro Experimental Validation: Employing biochemical and cell-based assays to confirm or refute these computational predictions.

-

Pillar 3: Cellular Target Engagement: Utilizing advanced methods to verify that the compound directly interacts with its intended target within a native cellular environment.

Pillar 1: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet lab experiments, computational (in silico) methods offer a cost-effective and rapid approach to narrow down the vast landscape of potential biological targets.[4] These methodologies harness the power of large chemogenomic databases to predict ligand-target interactions based on structural similarity, machine learning algorithms, or molecular docking.[5][6]

The foundational principle of many in silico tools is that structurally similar molecules are likely to exhibit similar biological profiles.[5] By representing our compound of interest, this compound, as a chemical fingerprint, we can search databases like ChEMBL or PubChem for known bioactive compounds with high structural similarity. The annotated targets of these similar compounds become our primary list of potential targets.

The following workflow outlines a standard in silico approach to generate an initial list of high-probability targets.

Caption: Workflow for in silico target identification.

Given its use as an intermediate for TAK1 inhibitors, the kinase family would emerge as a high-priority target class from this workflow.[3] Molecular docking could then be used to computationally model the binding of this compound into the ATP-binding pocket of TAK1 and other related kinases to predict binding affinity and pose.

Pillar 2: In Vitro Experimental Validation

In silico predictions are hypotheses that must be validated through rigorous in vitro experimentation.[6] This phase aims to answer two key questions:

-

Does the compound directly interact with the predicted target protein (biochemical activity)?

-

Does this interaction translate into a functional effect in a controlled cellular environment (cellular activity)?

Biochemical assays measure the direct effect of a compound on a purified protein, typically an enzyme.[7] Since our in silico analysis points towards kinases, a direct kinase activity assay is the logical first step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.[8]

-

Reagent Preparation:

-

Prepare a 2X kinase solution (e.g., purified recombinant TAK1) in kinase assay buffer.

-

Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate for the kinase and ATP at a concentration near its Km value.

-

Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer to create a 4X compound solution. A known inhibitor (e.g., 5Z-7-Oxozeaenol for TAK1) should be used as a positive control.

-

-

Reaction Setup (384-well plate format):

-

Add 5 µL of the 4X compound solution (or DMSO vehicle control) to the appropriate wells.

-

Add 10 µL of the 2X kinase solution to all wells. Mix gently and incubate for 10-20 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution. Mix and incubate for the optimized reaction time (e.g., 60 minutes) at the kinase's optimal temperature (e.g., 30°C).

-

-

ADP Detection:

-

Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete all unused ATP.

-

Add 40 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate-reading luminometer.

-

Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for positive control or no-enzyme wells).

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

-

A positive result in a biochemical assay must be followed by a cell-based assay to confirm that the compound is cell-permeable and can engage its target in a more complex biological system. Since TAK1 is a key regulator of the NF-κB signaling pathway, an NF-κB reporter assay is an excellent choice.[3][9]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay uses a cell line engineered to express the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to luciferase expression, which can be measured as a light signal.[10]

-

Cell Plating (Day 1):

-

Seed HEK293 cells (or another suitable cell line) stably transfected with an NF-κB-luciferase reporter construct into a 96-well white, clear-bottom plate at a density of ~5 x 10^4 cells/well.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Treatment and Stimulation (Day 2):

-

Prepare serial dilutions of this compound in complete culture medium.

-

Carefully remove the medium from the cells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.

-

Prepare a 2X solution of an NF-κB activator (e.g., TNF-α at 20 ng/mL final concentration) in complete culture medium.

-

Add 100 µL of the 2X activator solution to all wells except the unstimulated controls (add 100 µL of medium instead).

-

Incubate for 6-8 hours at 37°C, 5% CO2.[11]

-

-

Luminescence Measurement (Day 2/3):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare a luciferase assay reagent according to the manufacturer's instructions.

-

Remove the culture medium and add 100 µL of the luciferase assay reagent to each well to lyse the cells and provide the luciferin substrate.

-

Incubate for 5-10 minutes at room temperature on a plate shaker.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition by normalizing the signal from compound-treated wells to the signals from the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

-

Determine the EC50 value by plotting the normalized response against the compound concentration.

-

Table 1: Hypothetical In Vitro Validation Data

| Assay Type | Target/Pathway | Metric | Value (Hypothetical) |

| Biochemical Assay | TAK1 Kinase | IC50 | 1.2 µM |

| Cell-Based Assay | NF-κB Pathway | EC50 | 5.8 µM |

A successful outcome would show a potent IC50 in the biochemical assay and a corresponding, albeit typically less potent, EC50 in the cell-based assay, suggesting the compound acts on the intended target and pathway.

Pillar 3: Confirming Target Engagement in a Cellular Context

The final and most definitive step is to demonstrate that the compound physically binds to its target protein inside intact cells.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13][14]

When cells are heated, proteins begin to unfold and aggregate. A small molecule bound to its target protein will thermodynamically stabilize it, meaning a higher temperature is required to cause its aggregation. By measuring the amount of soluble target protein remaining after a heat challenge, we can infer target engagement.[15]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA

-

Cell Treatment:

-

Culture cells to ~80% confluency. Treat cells with either the vehicle (DMSO) or a saturating concentration of this compound (e.g., 10-20x the cell-based EC50) for 1 hour at 37°C.

-

-

Heat Challenge:

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

-

Lysis and Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration of each sample.

-

Analyze equal amounts of total protein from each sample by SDS-PAGE and subsequent Western blotting using a primary antibody specific for the target protein (e.g., anti-TAK1 antibody).

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

For both vehicle and compound-treated sets, normalize the intensity of each band to the intensity of the lowest temperature sample (e.g., 40°C), which represents 100% soluble protein.

-

Plot the normalized band intensity versus temperature to generate CETSA "melt curves". A rightward shift in the curve for the compound-treated samples relative to the vehicle-treated samples confirms intracellular target engagement.

-

Conclusion

The process of elucidating a compound's mechanism of action is a cornerstone of modern drug discovery. It is a systematic investigation that builds a case, piece by piece, from computational prediction to definitive cellular evidence. This guide has outlined a robust, logical, and technically detailed workflow for this process. By starting with a broad, computationally-driven search and progressively refining hypotheses through biochemical assays, cell-based functional readouts, and direct target engagement studies like CETSA, researchers can confidently and efficiently deconvolute the MoA of novel chemical entities. While this compound served as our conceptual starting point, the principles, protocols, and scientific reasoning detailed herein are universally applicable, providing a validated framework for advancing the next generation of therapeutic agents.

References

- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013).

- In Silico Target Prediction for Small Molecules. (2019). PubMed.

- Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045. Benchchem.

- In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025).

- In Silico Target Prediction.

- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). MDPI.

- Human NF-κB Reporter Assay System. Indigo Biosciences.

- Human NF-κB Reporter Assay System. Indigo Biosciences.

- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol.

- The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025).

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central.

- KINASE PROFILING & SCREENING. Reaction Biology.

- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020).

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.

- Data Sheet NF-KB Reporter Kit NF-KB Signaling P

- CETSA. (2013). CETSA.

- Kinase Assay Kit. Sigma-Aldrich.

- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.

- Kinase Activity Assays.

- 2-Fluoropyridine Prosthetic Compounds for the 18F Labeling of Bombesin Analogues. (2013). PubMed.

- The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. (2006). PubMed.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015).

- The Pivotal Role of Fluoropyridines in the Development of Bioactive Molecules: Application Notes and Protocols. (2025). Benchchem.

- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Kinase Activity Assays [promega.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CETSA [cetsa.org]

- 14. news-medical.net [news-medical.net]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 3-(2-fluoropyridin-3-yl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-(2-fluoropyridin-3-yl)propanoate, a compound of interest in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized protocols for their acquisition. This guide is intended to serve as a comprehensive resource for the structural elucidation and quality control of this molecule.

Molecular Structure

The structure of this compound, with atoms numbered for spectroscopic assignment, is presented below.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and data from analogous structures.

¹H NMR (Proton NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 8.15 | ddd | J(H4-H5) = 4.9, J(H4-F) = 1.5, J(H4-H6) = 0.5 | 1H |

| H-5 | 7.85 | ddd | J(H5-H6) = 7.5, J(H5-H4) = 4.9, J(H5-F) = 1.0 | 1H |

| H-6 | 7.20 | ddd | J(H6-H5) = 7.5, J(H6-F) = 5.0, J(H6-H4) = 0.5 | 1H |

| H-8 | 4.15 | q | J = 7.1 | 2H |

| H-7 | 3.05 | t | J = 7.5 | 2H |

| H-6' | 2.70 | t | J = 7.5 | 2H |

| H-9 | 1.25 | t | J = 7.1 | 3H |

Interpretation:

The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule. The aromatic protons (H-4, H-5, and H-6) are expected to appear in the downfield region (7.20-8.15 ppm) due to the deshielding effect of the pyridine ring. The fluorine atom at the C-2 position will introduce additional complexity through long-range couplings, resulting in doublet of doublet of doublets for these protons.

The ethyl group of the propanoate moiety gives rise to a characteristic quartet for the methylene protons (H-8) at approximately 4.15 ppm and a triplet for the methyl protons (H-9) at around 1.25 ppm. The two methylene groups of the propanoate chain (H-7 and H-6') will appear as triplets around 3.05 and 2.70 ppm, respectively.

¹³C NMR (Carbon NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-7 | 172.5 |

| C-2 | 163.0 (d, ¹JCF ≈ 240 Hz) |

| C-4 | 148.0 (d, ³JCF ≈ 15 Hz) |

| C-6 | 138.5 (d, ²JCF ≈ 30 Hz) |

| C-5 | 122.0 (d, ⁴JCF ≈ 5 Hz) |

| C-3 | 121.0 (d, ²JCF ≈ 20 Hz) |

| C-8 | 61.0 |

| C-6' | 35.0 |

| C-7' | 30.0 |

| C-9 | 14.0 |

Interpretation:

The carbonyl carbon of the ester (C-7) is predicted to be the most downfield signal at approximately 172.5 ppm. The carbons of the pyridine ring will appear in the range of 121.0-163.0 ppm. The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF) of around 240 Hz, appearing as a doublet. The other carbons in the pyridine ring will show smaller carbon-fluorine couplings. The carbons of the ethyl propanoate side chain are expected at approximately 61.0 ppm (C-8), 35.0 ppm (C-6'), 30.0 ppm (C-7'), and 14.0 ppm (C-9).

IR (Infrared) Spectroscopy

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1735 - 1750 | Strong |

| C-F (Aryl) | 1200 - 1250 | Strong |

| C-O (Ester) | 1150 - 1250 | Strong |

| C=C, C=N (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

Interpretation:

The IR spectrum is expected to be dominated by a strong absorption band in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional group. A strong band between 1200-1250 cm⁻¹ is indicative of the C-F bond. The C-O stretching of the ester will also produce a strong signal in the 1150-1250 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. Aromatic and aliphatic C-H stretching bands will appear above and below 3000 cm⁻¹, respectively.

MS (Mass Spectrometry)

Predicted Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): m/z = 197.08

-

Key Fragments:

-

m/z = 152: Loss of the ethoxy group (-OCH₂CH₃)

-

m/z = 124: Loss of the ethyl propanoate side chain

-

m/z = 96: 2-fluoropyridine cation

-

Fragmentation Pathway:

Caption: Predicted ESI-MS fragmentation pathway.

Interpretation:

In electron ionization mass spectrometry, the molecular ion peak is expected at m/z 197.08, corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the ethoxy group to give a fragment at m/z 152, and the cleavage of the bond between the pyridine ring and the propanoate side chain to yield a fragment at m/z 124. A further fragmentation could lead to the 2-fluoropyridine cation at m/z 96.

Experimental Protocols

The following are standardized operating procedures for acquiring high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

-

Instrument Setup:

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay (d1) to at least 1 second to ensure proper relaxation of the protons.[4]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

-

Set the relaxation delay (d1) to 2 seconds.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for FT-IR Data Acquisition:

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[6]

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Sample Spectrum: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[7]

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Set the GC oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

Use helium as the carrier gas at a constant flow rate of 1 mL/min.[8]

-

-

MS Acquisition:

-

Set the mass spectrometer to scan over a mass range of m/z 40-400.

-

Use electron ionization (EI) at 70 eV.

-

-

Data Analysis:

-

Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

-

Synthesis and Quality Control

A plausible synthesis for this compound involves the reaction of 2-fluoropyridine with ethyl acrylate under acidic catalysis.[9][10]

Potential Impurities and their Spectroscopic Signatures:

-

Unreacted 2-fluoropyridine: Would show characteristic signals in the aromatic region of the ¹H NMR spectrum and a molecular ion at m/z 97 in the mass spectrum.

-

Unreacted ethyl acrylate: Would exhibit vinylic proton signals around 5.8-6.4 ppm in the ¹H NMR spectrum and a molecular ion at m/z 100.

-

Polymerized ethyl acrylate: May appear as a broad baseline hump in the NMR spectra.

Careful analysis of the spectroscopic data is crucial to ensure the purity of the final product. The integration of the ¹H NMR signals can be used to quantify the amount of residual starting materials or byproducts.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, will aid researchers in the unambiguous identification and characterization of this compound. Adherence to the outlined procedures will ensure the acquisition of high-quality data, which is essential for advancing research and development in the fields of medicinal chemistry and materials science.

References

-

GCMS Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

GCMS Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Retrieved from [Link]

-

SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). (2024, November 24). Retrieved from [Link]

-

Shimadzu FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure for the Perkin Elmer model 1600 FTIR. (2007, August 5). Retrieved from [Link]

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from [Link]

-

SOP data acquisition - R-NMR. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure - The University of Melbourne. (2026, December). Retrieved from [Link]

-

Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. (n.d.). Retrieved from [Link]

-

RIT-Shimadzu GC-MS 2010 SOP. (n.d.). Retrieved from [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

-

Acquiring 1 H and 13 C Spectra. (2018, September 28). Retrieved from [Link]

-

Preparing Samples For NMR Acquisition and Software For Processing The Spectra. (n.d.). Retrieved from [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

-

CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]

-

Estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. (n.d.). Retrieved from [Link]

-

CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (n.d.). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.).

-

Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Retrieved from [Link]

-

KnowItAll Informatics Training - NMR Predictions. (n.d.). Retrieved from [Link]

-

IR spectra prediction. (n.d.). Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). Retrieved from [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). Retrieved from [Link]

-

IR spectra of ethyl propanoate. (n.d.). Retrieved from [Link]

-

The performance of three algorithms for predicting nominal molecular mass from an analyte's electron ionization mass. (n.d.). Retrieved from [Link]

-

1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. (n.d.). Retrieved from [Link]

-

Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (n.d.). Retrieved from [Link]

-

Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. (n.d.). Retrieved from [Link]

-

Propanoic acid, ethyl ester. (n.d.). Retrieved from [Link]

-

ethyl 3-(3-vinyl-4-piperidinyl)propanoate. (n.d.). Retrieved from [Link]

-

Ethyl 3-(pyridin-2-yl)propanoate. (n.d.). Retrieved from [Link]

-

Propanoic acid, 3-ethoxy-, ethyl ester. (n.d.). Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 4. r-nmr.eu [r-nmr.eu]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. profandrewmills.com [profandrewmills.com]

- 7. mse.iastate.edu [mse.iastate.edu]

- 8. scribd.com [scribd.com]

- 9. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Ethyl 3-(2-fluoropyridin-3-yl)propanoate, a novel compound with potential applications in pharmaceutical research and development. Given the limited publicly available data on this specific molecule, this document outlines the fundamental principles and detailed experimental protocols necessary to generate this critical information. Understanding these physicochemical properties is paramount for advancing any compound through the drug discovery and development pipeline, ensuring its quality, efficacy, and safety.

Physicochemical Profile and Predictive Analysis

A foundational understanding of a molecule's inherent properties can inform experimental design. While experimental data for this compound is not extensively published, we can infer certain characteristics based on its structure and data from analogous compounds.

Molecular Structure:

Predicted Physicochemical Properties:

| Property | Predicted Value | Rationale / Comparative Data Source |

| Molecular Weight | ~197.19 g/mol | Based on chemical formula C10H12FNO2. Similar to Ethyl 2-(6-fluoropyridin-2-yl)propanoate (197.21 g/mol )[1]. |

| pKa (pyridinium ion) | 2.0 - 3.0 | The fluorine atom is electron-withdrawing, which is expected to decrease the basicity of the pyridine nitrogen compared to pyridine (~5.2). |

| logP | 1.5 - 2.5 | The presence of the ester and pyridine groups provides some polarity, while the ethyl and aromatic components contribute to lipophilicity. This is a typical range for small molecule drug candidates. |

Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following section details a robust protocol for thermodynamic solubility determination.

Causality Behind Experimental Choices

The "gold standard" for solubility determination is the shake-flask method, which allows for the establishment of equilibrium between the solid and dissolved states of the compound, providing a true thermodynamic solubility value. The choice of aqueous media, spanning a range of pH values, is crucial as the solubility of ionizable compounds, such as those containing a pyridine moiety, can be highly pH-dependent.

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, acetate) at various pH levels relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of solid this compound to separate vials containing each buffer and purified water. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is typically suitable for the quantification of small organic molecules like this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically 254 nm or a wavelength of maximum absorbance).

-

Standard Curve: Prepare a standard curve of the compound in the mobile phase to ensure accurate quantification.

Data Presentation

The solubility data should be presented in a clear and concise table.

| Aqueous Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Purified Water | ~7.0 | 25 | TBD |

| 0.1 N HCl | 1.2 | 25 | TBD |

| Acetate Buffer | 4.5 | 25 | TBD |

| Phosphate Buffer | 6.8 | 25 | TBD |

| Phosphate Buffer | 7.4 | 25 | TBD |

TBD: To Be Determined

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. These studies help in identifying potential degradation products and pathways, which is critical for developing stable formulations and establishing appropriate storage conditions. The recommendations outlined in the ICH Q1A guideline provide a framework for these studies.[2][3]

Rationale for Stress Conditions

The choice of stressors (acid, base, oxidation, heat, and light) is designed to mimic the conditions a drug substance might encounter during manufacturing, storage, and administration. The conditions are intentionally more severe than typical long-term storage to accelerate degradation and reveal potential liabilities in a shorter timeframe.[2][3]

Experimental Protocol: Forced Degradation

A stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) should be prepared and subjected to the following stress conditions:

-

Acid Hydrolysis:

-

Condition: 0.1 N HCl at 60 °C for 24 hours.

-

Procedure: Dilute the stock solution with 0.1 N HCl and incubate.

-

-

Base Hydrolysis:

-

Condition: 0.1 N NaOH at 60 °C for 2 hours.

-

Procedure: Dilute the stock solution with 0.1 N NaOH and incubate. The ester moiety is expected to be labile to base, hence the shorter duration.

-

-

Neutral Hydrolysis:

-

Condition: Purified water at 60 °C for 24 hours.

-

Procedure: Dilute the stock solution with water and incubate.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature for 24 hours.

-

Procedure: Dilute the stock solution with 3% hydrogen peroxide and store in the dark.

-

-

Thermal Degradation:

-

Condition: Solid compound at 80 °C for 48 hours.

-

Procedure: Store the solid compound in a temperature-controlled oven.

-

-

Photostability:

-

Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Procedure: Use a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

-

At appropriate time points, samples should be withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

The development of a stability-indicating method is crucial for separating the parent compound from any degradation products. This often requires a more robust gradient method than that used for simple quantification. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Data Presentation

The results of the forced degradation study should be summarized in a table.

| Stress Condition | % Degradation of Parent | Number of Degradants | Observations |

| 0.1 N HCl, 60°C | TBD | TBD | TBD |

| 0.1 N NaOH, 60°C | TBD | TBD | TBD |

| Water, 60°C | TBD | TBD | TBD |

| 3% H₂O₂, RT | TBD | TBD | TBD |

| 80°C (Solid) | TBD | TBD | TBD |

| Photostability | TBD | TBD | TBD |

TBD: To Be Determined

Forced Degradation Workflow Diagram

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The pyridine ring, while aromatic, has an uneven electron distribution that can influence its reactivity.[4][5]

-

Hydrolysis: The most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid (3-(2-fluoropyridin-3-yl)propanoic acid) and ethanol.

-

Oxidation: The pyridine ring may be susceptible to N-oxidation.

-

Photodegradation: The fluoropyridine ring system may undergo complex photochemical reactions. Dihydropyridine-containing drugs are known to be susceptible to photodegradation.[2]

Proposed Degradation Pathways Diagram

Caption: Potential Degradation Pathways.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for the essential characterization of this compound. By executing the detailed protocols for solubility and stability testing, researchers and drug development professionals can generate the critical data needed to assess the viability of this compound for further development. The resulting information will be instrumental in formulation design, analytical method development, and regulatory submissions, ultimately paving the way for its potential therapeutic applications.

References

-

Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). Ethyl 2-(6-fluoropyridin-2-yl)propanoate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available at: [Link]

-

Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Retrieved from: [Link]

-

PubChem. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Sanjay, B., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(3), 324-331. Available at: [Link]

-

Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from: [Link]

Sources

- 1. Ethyl 2-(6-fluoropyridin-2-yl)propanoate | C10H12FNO2 | CID 67308763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Biological Screening of Ethyl 3-(2-fluoropyridin-3-yl)propanoate: A Tiered Approach for Novel Compound Evaluation

Abstract

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. This guide outlines a comprehensive, tiered strategy for the initial biological screening of a novel compound, "Ethyl 3-(2-fluoropyridin-3-yl)propanoate." As a compound with limited publicly available data, it serves as an ideal model to illustrate a robust, scientifically-grounded screening cascade. This document provides detailed protocols for cytotoxicity and antimicrobial evaluations, explains the rationale behind experimental choices, and presents a framework for subsequent mechanism-of-action studies. The methodologies described herein are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient preliminary screening process for new chemical entities.

Introduction: The Rationale for a Structured Screening Cascade

The journey of a novel compound from initial synthesis to a potential clinical candidate is a long and arduous process. The initial biological screening is a critical first step, designed to efficiently identify compounds with desirable biological activity while simultaneously flagging potential liabilities, such as cytotoxicity. A structured, tiered approach is essential to conserve resources and ensure that only the most promising candidates advance. This guide utilizes "this compound," a compound with a paucity of available biological data, as a case study to demonstrate a best-practice screening workflow.

The core philosophy of this guide is to employ a series of progressively more specific assays, starting with broad cytotoxicity profiling, followed by targeted antimicrobial screening. This approach allows for the early identification of compounds with a favorable therapeutic window. Furthermore, this guide emphasizes the importance of understanding the "why" behind each experimental step, fostering a deeper comprehension of the drug discovery process.

Tier 1: Foundational Cytotoxicity Profiling

A fundamental aspect of early-stage drug discovery is to assess the cytotoxic potential of a novel compound.[1][2] This initial screen provides a baseline understanding of the compound's effect on cell viability and helps to establish a concentration range for subsequent, more specific assays.

Selection of Cell Lines: A Strategic Approach

The choice of cell lines for initial cytotoxicity screening is a critical decision that can significantly impact the relevance of the obtained data.[3][4] A well-conceived panel should include both cancerous and non-cancerous cell lines to provide an early indication of potential selectivity.

For the initial screening of "this compound," the following cell lines are recommended:

-

A549 (Human Lung Carcinoma): A widely used and well-characterized cancer cell line, representing a solid tumor type.

-

MCF-7 (Human Breast Adenocarcinoma): Another common cancer cell line, representing a different tissue of origin.

-

HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and provide a preliminary therapeutic index.

-

L929 (Mouse Fibroblast): An established standard for in-vitro cytotoxicity testing, particularly for medical device biocompatibility.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][6]

Materials:

-

"this compound" stock solution (10 mM in DMSO)

-

Selected cell lines (A549, MCF-7, HEK293, L929)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results of the MTT assay should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

| Cell Line | Compound | IC50 (µM) [Hypothetical Data] |

| A549 | This compound | 25.4 ± 2.1 |

| MCF-7 | This compound | 32.8 ± 3.5 |

| HEK293 | This compound | > 100 |

| L929 | This compound | > 100 |

| A549 | Doxorubicin (Positive Control) | 0.8 ± 0.1 |

| MCF-7 | Doxorubicin (Positive Control) | 1.2 ± 0.2 |

| HEK293 | Doxorubicin (Positive Control) | 5.6 ± 0.7 |

| L929 | Doxorubicin (Positive Control) | 7.3 ± 0.9 |

Interpretation: The hypothetical data suggests that "this compound" exhibits moderate cytotoxicity against the tested cancer cell lines, with significantly lower toxicity towards the non-cancerous cell lines. This indicates a potentially favorable therapeutic window and warrants further investigation.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for the MTT cytotoxicity assay.

Tier 2: Antimicrobial Activity Screening

Given the presence of a fluoropyridine moiety, a structural feature found in some antimicrobial agents, it is prudent to screen "this compound" for antibacterial and antifungal activity.[7][8]

Selection of Microbial Strains

A representative panel of microorganisms should be selected to cover a broad spectrum of potential activity.

-

Gram-positive Bacteria:

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Bacillus subtilis (e.g., ATCC 6633)

-

-

Gram-negative Bacteria:

-

Escherichia coli (e.g., ATCC 25922)

-

Pseudomonas aeruginosa (e.g., ATCC 27853)

-

-

Yeast:

-

Candida albicans (e.g., ATCC 90028)

-

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

"this compound" stock solution (10 mM in DMSO)

-

Selected microbial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

-

96-well microplates

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial dilutions of "this compound" in the appropriate broth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation

The results of the antimicrobial screening should be presented as MIC values.

| Microbial Strain | Gram Stain/Type | Compound | MIC (µg/mL) [Hypothetical Data] |

| Staphylococcus aureus | Gram-positive | This compound | 16 |

| Bacillus subtilis | Gram-positive | This compound | 32 |

| Escherichia coli | Gram-negative | This compound | > 128 |

| Pseudomonas aeruginosa | Gram-negative | This compound | > 128 |

| Candida albicans | Yeast | This compound | 64 |

| Staphylococcus aureus | Gram-positive | Vancomycin (Positive Control) | 1 |

| Escherichia coli | Gram-negative | Ciprofloxacin (Positive Control) | 0.015 |

| Candida albicans | Yeast | Amphotericin B (Positive Control) | 0.5 |

Interpretation: The hypothetical data suggests that "this compound" has modest activity against Gram-positive bacteria and some antifungal activity. The lack of activity against Gram-negative bacteria is a common observation for many novel compounds.

Future Directions: Tier 3 - Preliminary Mechanism of Action (MOA) Studies

Should the initial screening reveal promising and selective activity, the next logical step is to investigate the compound's mechanism of action (MOA).[9][10] This is a complex undertaking that often involves a combination of biochemical, genetic, and computational approaches.

A potential starting point for MOA studies, given the hypothetical antiproliferative activity, would be to investigate the compound's effect on key signaling pathways involved in cell cycle regulation and apoptosis.

Hypothetical Signaling Pathway for Investigation

Caption: A potential signaling pathway for MOA studies.

Further investigations could include:

-

Target-based screening: If a specific molecular target is hypothesized, direct binding or enzymatic assays can be employed.[11][12]

-

Gene expression profiling: Microarray or RNA-seq analysis can reveal changes in gene expression patterns in response to compound treatment.

-

Cell cycle analysis: Flow cytometry can be used to determine if the compound induces arrest at a specific phase of the cell cycle.[13]

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach to the initial biological screening of a novel compound, "this compound." By employing a tiered strategy of cytotoxicity and antimicrobial screening, researchers can efficiently gather crucial preliminary data to guide further drug discovery efforts. The detailed protocols and rationale provided herein serve as a robust framework for the evaluation of new chemical entities, ensuring that decisions to advance or deprioritize a compound are based on sound scientific evidence. The principles and methodologies described are broadly applicable to the initial screening of any novel compound library.

References

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.

- In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide - Scribd.

-

What cell line should I choose for citotoxicity assays? - ResearchGate. [Link]

- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin - Benchchem.

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

-

High-throughput screening - Wikipedia. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

-

Highlight report: Cell type selection for toxicity testing - PMC - NIH. [Link]

-

Mechanism of Action Studies - Biognosys. [Link]

-

Cytotoxicity Assay Protocol - Protocols.io. [Link]

-

Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening - ResearchGate. [Link]

-

Screening and identification of novel biologically active natural compounds - PMC. [Link]

-

De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PubMed Central. [Link]

-

Design and implementation of high-throughput screening assays - PubMed. [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery - NIH. [Link]

-

Large Row-Constrained Supersaturated Designs for High-throughput Screening - PMC - NIH. [Link]

-

Molecular Mechanisms of Drug Action | Dipartimento di Scienze del Farmaco | Università di Padova. [Link]

-

Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. [Link]

-

The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. [Link]

-

Screening of small-molecule library for novel antibacterials. (a)... - ResearchGate. [Link]

-

Full article: Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. [Link]

-

Principles of early drug discovery - PMC - PubMed Central. [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. [Link]

-

Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. [Link]

-

Editorial: Novel compounds from chemistry to druggable candidates - PMC - NIH. [Link]

-

Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC - NIH. [Link]

-

Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute. [Link]

-

The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future - ACS Publications. [Link]

-

Target Based Screening - BIT 479/579 High-throughput Discovery. [Link]

-

Target-based screening Definition - Intro to Pharmacology Key Term | Fiveable. [Link]

-

Chapter 2: Target-based Screening and Structure-based Design Approaches to Develop Modulators of Protein–Protein Interactions - Books. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.johner-institute.com [blog.johner-institute.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of Action Studies - Biognosys [biognosys.com]

- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target Based Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 12. fiveable.me [fiveable.me]

- 13. Cytotoxicity Assay Protocol [protocols.io]

Ethyl 3-(2-fluoropyridin-3-yl)propanoate: A Technical Guide for Chemical Synthesis and Application

Introduction

Ethyl 3-(2-fluoropyridin-3-yl)propanoate is a substituted pyridine derivative of increasing interest to the medicinal chemistry community. Its unique structural features, combining a fluorinated pyridine ring with a propanoate side chain, make it a valuable building block for the synthesis of novel pharmaceutical agents. The 2-fluoropyridine motif is a known bioisostere for a phenyl ring and can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, thereby influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, its properties can be predicted based on its structure and comparison with related compounds. The corresponding carboxylic acid, 3-(2-fluoropyridin-3-yl)propanoic acid, has a reported molecular weight of 169.15 g/mol and a molecular formula of C8H8FNO2[1]. The introduction of the ethyl ester group increases the molecular weight and lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference/Method |

| Molecular Formula | C10H12FNO2 | - |

| Molecular Weight | 197.21 g/mol | - |

| XLogP3 | ~2.0 | Based on similar structures[2] |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 5 | - |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available precursors. The primary strategy involves the synthesis of the key intermediate, 3-(2-fluoropyridin-3-yl)propanoic acid, followed by its esterification.

Part 1: Synthesis of 3-(2-Fluoropyridin-3-yl)propanoic Acid

The synthesis of the carboxylic acid intermediate is a critical step. While specific literature detailing the synthesis of 3-(2-fluoropyridin-3-yl)propanoic acid is sparse, a plausible and commonly employed synthetic route in medicinal chemistry would involve a cross-coupling reaction followed by hydrolysis. A Heck or Suzuki coupling of a suitable 3-substituted-2-fluoropyridine with an acrylic acid derivative would be a logical approach.

Alternatively, a more classical approach could involve the reaction of a 3-lithiated or 3-Grignard derivative of 2-fluoropyridine with a suitable three-carbon electrophile.

Part 2: Fischer Esterification to this compound

Once the 3-(2-fluoropyridin-3-yl)propanoic acid is obtained, the final esterification step is a standard and high-yielding reaction.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-fluoropyridin-3-yl)propanoic acid (1.0 eq) in an excess of absolute ethanol (EtOH).

-

Catalyst Addition: To this solution, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The title compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The fluorinated pyridine core is present in numerous biologically active compounds, and the propanoate handle allows for a variety of chemical transformations.

Potential Therapeutic Areas

-

Oncology: The 2-fluoropyridine moiety is found in several kinase inhibitors. The propanoate side chain can be elaborated to introduce pharmacophores that target the active site of various kinases.

-

Neuroscience: Pyridine-containing compounds are known to interact with various receptors and enzymes in the central nervous system.

-

Infectious Diseases: The incorporation of a fluorinated heterocycle can enhance the antimicrobial activity of a compound.

Workflow for Analogue Synthesis

The ethyl ester of the title compound can be readily converted to other functional groups, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

-

Amide Formation: Reaction of the ethyl ester with various amines (primary or secondary) can generate a diverse set of amides. This is a common strategy to explore interactions with biological targets.

-

Hydrazide Formation: Treatment with hydrazine hydrate yields the corresponding hydrazide, which is a key precursor for the synthesis of various heterocyclic systems like pyrazoles and oxadiazoles.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, which can be further functionalized.

-

Hydrolysis: Saponification of the ethyl ester regenerates the carboxylic acid, which can then be coupled with a different alcohol or used in other transformations.

Caption: Potential derivatization pathways from the title compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its synthesis, while not directly reported in detail, can be reliably achieved through established chemical transformations. The presence of the 2-fluoropyridine moiety and the reactive ethyl propanoate handle provides a platform for the generation of diverse chemical libraries for biological screening. This guide provides a foundational understanding of this compound and aims to facilitate its use in the development of new therapeutic agents.

References

-

PubChem. Ethyl 2-(6-fluoropyridin-2-yl)propanoate. National Center for Biotechnology Information. [Link]

Sources

Unveiling a Key Agrochemical Precursor: The Discovery and History of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Abstract

Ethyl 3-(2-fluoropyridin-3-yl)propanoate, a seemingly unassuming chemical entity, holds a significant position within the intricate landscape of modern agrochemical synthesis. While not a final product itself, this fluorinated pyridine derivative serves as a crucial intermediate in the development of potent herbicides and fungicides. This in-depth technical guide navigates the discovery and history of this compound, delineating its pivotal role as a building block for sophisticated agricultural solutions. We will explore the synthetic pathways leading to its formation, the key inventive steps that brought it to the forefront, and the scientific rationale behind its design, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its importance.

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals

The introduction of fluorine atoms into organic molecules has long been a cornerstone of modern medicinal and agrochemical design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can dramatically alter the physicochemical and biological properties of a parent compound. In the realm of agrochemicals, this often translates to enhanced efficacy, improved metabolic stability, and a more favorable toxicological profile.

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is another privileged structure in the design of bioactive molecules. Its presence can influence solubility, receptor binding, and metabolic pathways. The combination of a fluorine atom and a pyridine ring, as seen in this compound, creates a versatile and highly sought-after building block for the synthesis of a new generation of crop protection agents.

This guide will focus on the journey of this specific propanoate ester, from its conceptualization as a valuable synthetic intermediate to its practical application in the synthesis of commercial agrochemicals.

The Genesis of a Key Intermediate: Tracing the Discovery

The discovery of this compound is not marked by a singular, celebrated event but is rather embedded within the broader narrative of agrochemical research and development. Its emergence is intrinsically linked to the quest for novel herbicides and fungicides with improved performance and environmental characteristics.

While public-domain scientific literature on the standalone synthesis and characterization of this specific ester is sparse, its identity and importance are primarily illuminated through the patent literature of major agrochemical companies. The compound, identified by its CAS number 1820641-58-4, is consistently cited as a key intermediate in the synthesis of more complex, patented active ingredients.

The primary application that appears to have driven the development of synthetic routes to this compound is its role as a precursor to a class of potent herbicides. The "2-fluoropyridin-3-yl" moiety is a critical component of these final herbicidal molecules, and the propanoate side chain provides a convenient chemical handle for further elaboration.

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that relies on the principles of heterocyclic chemistry and strategic functional group manipulations. While specific industrial-scale production details are often proprietary, the fundamental chemical transformations can be elucidated from the patent literature and general organic synthesis principles.

A plausible and commonly employed synthetic strategy involves the construction of the substituted pyridine ring followed by the elaboration of the propanoate side chain.

Core Synthesis of the 2-Fluoropyridine Moiety

The formation of the 2-fluoropyridine core is a critical step. Several methods for the synthesis of fluorinated pyridines have been developed, often involving either a "late-stage" fluorination of a pre-formed pyridine ring or the construction of the ring from fluorinated precursors. A common approach is the Balz-Schiemann reaction or similar diazotization-fluorination sequences starting from an appropriate aminopyridine.

Diagram 1: Generalized Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Laboratory Scale Synthesis Protocol (Illustrative)

The following is an illustrative, generalized protocol based on common organic synthesis reactions. Note: This is not a direct reproduction from a specific source for this exact molecule due to the proprietary nature of industrial processes, but rather a scientifically sound representation of the likely steps involved.

Step 1: Synthesis of 3-Bromo-2-fluoropyridine

-

Starting Material: 2-Amino-3-bromopyridine.

-

Reaction: The aminopyridine is subjected to a diazotization reaction in the presence of a fluoride source, such as hydrogen fluoride-pyridine (Olah's reagent) or by generating the diazonium tetrafluoroborate salt followed by thermal decomposition (Balz-Schiemann reaction).

-

Rationale: This step introduces the crucial fluorine atom at the 2-position of the pyridine ring. The choice of a bromine atom at the 3-position provides a reactive handle for the subsequent coupling step.

Step 2: Palladium-Catalyzed Cross-Coupling with Ethyl Acrylate (Heck Reaction)

-

Reactants: 3-Bromo-2-fluoropyridine and ethyl acrylate.

-

Catalyst System: A palladium catalyst (e.g., Pd(OAc)2) with a suitable phosphine ligand (e.g., P(o-tolyl)3) and a base (e.g., triethylamine).

-

Reaction: The reactants are heated in a suitable solvent (e.g., acetonitrile) in the presence of the catalyst system. This results in the formation of Ethyl 3-(2-fluoropyridin-3-yl)acrylate.

-

Rationale: The Heck reaction is a powerful method for forming carbon-carbon bonds, in this case, attaching the acrylate side chain to the pyridine ring.

Step 3: Reduction of the Alkene

-

Starting Material: Ethyl 3-(2-fluoropyridin-3-yl)acrylate.

-

Reaction: The double bond of the acrylate is reduced to a single bond. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Product: this compound.

-

Rationale: This final step saturates the side chain to yield the target propanoate ester.

Role in the Synthesis of Advanced Agrochemicals

This compound is not an end in itself but a means to an end. Its value lies in its ability to be readily converted into more complex molecules with potent biological activity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or other nucleophiles to generate a diverse library of amide-containing final products.

Diagram 2: Role as a Key Intermediate

Caption: The conversion of the intermediate to a final agrochemical product.

Conclusion: A Testament to the Power of Strategic Synthesis

The story of this compound is a compelling example of the strategic importance of well-designed chemical intermediates in the field of agrochemical research. While it may not be a household name, its role in enabling the synthesis of advanced crop protection solutions is undeniable. The development of efficient and scalable synthetic routes to this compound has been a quiet but critical enabler of innovation, allowing for the creation of next-generation herbicides and fungicides that are more effective and selective. For researchers and scientists in the field, understanding the history and synthesis of such key intermediates provides valuable insights into the intricate process of bringing new agricultural technologies from the laboratory to the field.

References

- General academic journals focusing on organic and heterocyclic chemistry (e.g., Organic Letters, The Journal of Organic Chemistry, Tetrahedron Letters).

- Patent databases (e.g., Google Patents, Espacenet, USPTO) using keywords such as "fluoropyridine," "herbicide," and "fungicide."

- Review articles on the role of fluorine in medicinal and agricultural chemistry.

A Technical Guide to Unveiling the Therapeutic Potential of Ethyl 3-(2-fluoropyridin-3-yl)propanoate

This guide provides a comprehensive framework for exploring the potential research applications of the novel chemical entity, Ethyl 3-(2-fluoropyridin-3-yl)propanoate. Designed for researchers, scientists, and drug development professionals, this document outlines a structured, scientifically rigorous approach to characterizing this compound and identifying its therapeutic promise. We will delve into the rationale behind proposed research avenues, provide detailed experimental protocols, and offer insights into the interpretation of potential outcomes.

Introduction: Deconstructing the Molecule

This compound is a small molecule with distinct structural features that suggest a range of potential biological activities. A thorough understanding of its constituent parts is crucial for designing a logical and efficient research plan.

-

The 2-Fluoropyridine Moiety: The pyridine ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions and its amenability to chemical modification.[1][2][3] The presence of a fluorine atom at the 2-position is particularly noteworthy. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and increase cell membrane permeability.[4][5][6][7] This strategic fluorination can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5]

-

The Ethyl Propanoate Chain: The ethyl propanoate group can influence the compound's solubility and may act as a prodrug moiety.[8][9][10] Ester groups can be hydrolyzed in vivo by esterases to release the active carboxylic acid, potentially leading to a more favorable absorption profile and prolonged duration of action.[8][10] Alternatively, the intact ester could be essential for activity, interacting with specific binding pockets. Derivatives of arylpropionic acid are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Proposed Research Areas and Scientific Rationale

Based on the structural analysis, we propose three primary avenues of investigation for this compound. The following diagram illustrates the overarching research strategy.

Caption: A high-level overview of the proposed research and development workflow for this compound.

Anti-inflammatory Activity

Rationale: The structural similarity of the propanoate side chain to known NSAIDs like ibuprofen and naproxen suggests a potential role in modulating inflammatory pathways.[11] The pyridine core is also found in various anti-inflammatory agents.[1]